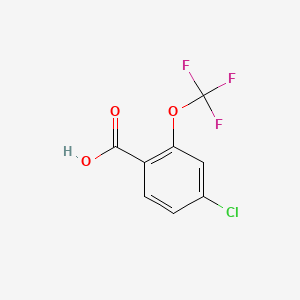

4-Chloro-2-(trifluoromethoxy)benzoic acid

Descripción general

Descripción

4-Chloro-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular weight of 240.57 . It is a substituted benzoic acid used in the preparation of various biologically active compounds such as antifungal and antimalarial agents .

Synthesis Analysis

The synthesis of 4-Chloro-2-(trifluoromethoxy)benzoic acid involves the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(trifluoromethoxy)benzoic acid can be represented by the InChI code: 1S/C8H4ClF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2-(trifluoromethoxy)benzoic acid are primarily related to its role as a synthetic intermediate. It is involved in the internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids in phosphate buffer .Physical And Chemical Properties Analysis

4-Chloro-2-(trifluoromethoxy)benzoic acid is a white to light yellow crystal powder . It has a molecular weight of 240.57 . The compound’s melting point is 150-154 °C .Aplicaciones Científicas De Investigación

Photodecomposition Studies

Research by Crosby and Leitis (1969) on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid derivatives, found that ultraviolet irradiation led to the replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This study highlights the potential use of 4-chloro-2-(trifluoromethoxy)benzoic acid in understanding chemical reactions under UV light and its photodecomposition properties (Crosby & Leitis, 1969).

Fluorescence Probes Development

Setsukinai et al. (2003) designed novel fluorescence probes to detect reactive oxygen species, utilizing benzoic acid derivatives. These probes can differentiate between various reactive oxygen species, offering insights into the use of 4-chloro-2-(trifluoromethoxy)benzoic acid in developing tools for studying biological and chemical applications (Setsukinai et al., 2003).

Polymer Chemistry

Mayershofer et al. (2006) explored the use of benzoic acid derivatives in synthesizing ruthenium-based metathesis catalysts for polymer production. This suggests the potential of 4-chloro-2-(trifluoromethoxy)benzoic acid in polymer chemistry and materials science (Mayershofer, Nuyken & Buchmeiser, 2006).

Synthesis of New Compounds

Yu et al. (2015) synthesized a new tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, from related precursors, demonstrating the role of 4-chloro-2-(trifluoromethoxy)benzoic acid in the synthesis of new chemical compounds (Yu et al., 2015).

Environmental Applications

Matthews (1990) studied the purification of water using UV-illuminated suspensions of titanium dioxide with various organic pollutants, including chlorobenzoic acids. This indicates the potential application of 4-chloro-2-(trifluoromethoxy)benzoic acid in environmental chemistry, particularly in water purification processes (Matthews, 1990).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzoic acid derivatives are known to interact with various proteins and enzymes, influencing their function

Mode of Action

It’s known that benzoic acid derivatives can interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The trifluoromethoxy group may enhance the compound’s reactivity, potentially influencing its interaction with targets .

Biochemical Pathways

Benzoic acid derivatives are involved in a wide range of biochemical processes, and the specific pathways affected would depend on the compound’s targets .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver . The trifluoromethoxy group may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability .

Result of Action

The effects would likely depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethoxy)benzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets .

Propiedades

IUPAC Name |

4-chloro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSORZLDIKSZDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1530293.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)